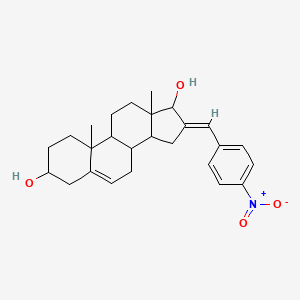
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole, also known as FTO, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. FTO has been found to exhibit a range of biological activities, making it an important molecule for drug discovery and development. In
作用機序
The exact mechanism of action of 3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is still under investigation. However, it has been proposed that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. This compound may also inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. This compound's antioxidant activity may be attributed to its ability to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress, which can lead to a decrease in cellular damage.
実験室実験の利点と制限
One advantage of using 3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes this compound a promising candidate for drug discovery and development. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of this compound is still under investigation, which can make it challenging to fully understand its biological activities.
将来の方向性
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and how it exerts its biological activities. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for research purposes. Finally, the investigation of this compound's potential side effects and toxicity could provide valuable information for its safe use in humans.
合成法
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2-thiophenecarboxylic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-fluorobenzonitrile with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Both methods have been found to be efficient and yield high purity this compound.
科学的研究の応用
3-(4-fluorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity by scavenging free radicals and protecting against oxidative stress.
特性
IUPAC Name |
3-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLJKOQZBGOIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5325297.png)
![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)


![2-pyridinyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanol dihydrochloride](/img/structure/B5325326.png)
![3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5325328.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5325341.png)
